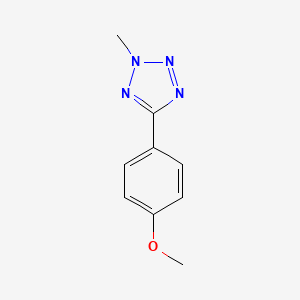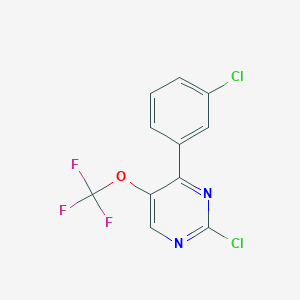
1-(2-(N-Methylcyclohexylamino)ethyl)guanidine sulfate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(N-Methylcyclohexylamino)ethyl)guanidine sulfate hydrate is a compound that belongs to the class of guanidines Guanidines are known for their versatile applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(N-Methylcyclohexylamino)ethyl)guanidine sulfate hydrate typically involves the reaction of N-methylcyclohexylamine with an appropriate guanidylating agent. One common method is the use of S-methylisothiourea as the guanidylating agent. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the guanidine derivative .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, where N-methylcyclohexylamine, an isocyanide, and a guanidylating agent are reacted together in a single step. This method is advantageous due to its efficiency and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(N-Methylcyclohexylamino)ethyl)guanidine sulfate hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-guanidine derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-(N-Methylcyclohexylamino)ethyl)guanidine sulfate hydrate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential role in biochemical processes and as a ligand in protein binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antihypertensive agent.
Wirkmechanismus
The mechanism of action of 1-(2-(N-Methylcyclohexylamino)ethyl)guanidine sulfate hydrate involves its interaction with molecular targets such as enzymes and receptors. The guanidine group is known to form hydrogen bonds and interact with amino acid residues in proteins, influencing their activity. This interaction can modulate biochemical pathways and exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanidine: A strong organic base used in various biochemical applications.
S-Methylisothiourea: A guanidylating agent used in the synthesis of guanidine derivatives.
N,N’-Disubstituted Guanidines: Compounds with similar structures but different substituents on the guanidine group.
Uniqueness
1-(2-(N-Methylcyclohexylamino)ethyl)guanidine sulfate hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with proteins and its potential therapeutic applications set it apart from other guanidine derivatives .
Eigenschaften
CAS-Nummer |
14156-76-4 |
|---|---|
Molekularformel |
C10H24N4O4S |
Molekulargewicht |
296.39 g/mol |
IUPAC-Name |
cyclohexyl-[2-(diaminomethylideneazaniumyl)ethyl]-methylazanium;sulfate |
InChI |
InChI=1S/C10H22N4.H2O4S/c1-14(8-7-13-10(11)12)9-5-3-2-4-6-9;1-5(2,3)4/h9H,2-8H2,1H3,(H4,11,12,13);(H2,1,2,3,4) |
InChI-Schlüssel |
MTRJICKXXWEHLO-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](CC[NH+]=C(N)N)C1CCCCC1.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B13733012.png)

![2-(2-Methyl-7-trifluoromethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13733018.png)




![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt](/img/structure/B13733045.png)





